3,5-Dimethyl-4-(1-naphthyldiazenyl)phenol

Catalog No.
S13900134
CAS No.
1778-72-9
M.F
C18H16N2O
M. Wt
276.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dimethyl-4-(1-naphthyldiazenyl)phenol

CAS Number

1778-72-9

Product Name

3,5-Dimethyl-4-(1-naphthyldiazenyl)phenol

IUPAC Name

3,5-dimethyl-4-(naphthalen-1-yldiazenyl)phenol

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

InChI

InChI=1S/C18H16N2O/c1-12-10-15(21)11-13(2)18(12)20-19-17-9-5-7-14-6-3-4-8-16(14)17/h3-11,21H,1-2H3

InChI Key

CKLRNEUSRAHUFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N=NC2=CC=CC3=CC=CC=C32)C)O

3,5-Dimethyl-4-(1-naphthyldiazenyl)phenol is an organic compound characterized by its complex structure, which includes a phenolic group and an azo group. The molecular formula for this compound is C15H15N2OC_{15}H_{15}N_2O, and it has a molecular weight of approximately 241.29 g/mol. The compound features a naphthyl group attached via an azo linkage to a substituted phenol, specifically at the para position relative to the hydroxyl group. This unique structure contributes to its distinct chemical properties and biological activities.

, particularly those involving electrophilic substitution due to the presence of the electron-donating methyl groups and the hydroxyl group. The azo linkage can also undergo reduction reactions, leading to the formation of corresponding amines. Furthermore, this compound can be involved in coupling reactions, particularly in dye synthesis, where it may react with other aromatic compounds to form more complex azo dyes.

The synthesis of 3,5-Dimethyl-4-(1-naphthyldiazenyl)phenol typically involves several steps:

  • Preparation of 3,5-Dimethylphenol: This can be achieved through the alkylation of phenol with dimethyl sulfate or by using xylene derivatives as starting materials.
  • Formation of Azo Compound: The azo linkage can be formed by coupling diazonium salts derived from naphthalene derivatives with the phenolic compound under acidic conditions.
  • Purification: The final product is usually purified through recrystallization or chromatography to achieve a high degree of purity.

3,5-Dimethyl-4-(1-naphthyldiazenyl)phenol finds applications primarily in the dye industry due to its azo structure, which is characteristic of many colorants. It may also be explored for use in organic electronics and as a potential intermediate in the synthesis of pharmaceuticals. Additionally, its unique properties may allow for applications in material science, particularly in developing new polymers or coatings.

Interaction studies involving 3,5-Dimethyl-4-(1-naphthyldiazenyl)phenol focus on its behavior in biological systems and its interactions with other chemical entities. These studies often investigate how this compound interacts with enzymes or cellular receptors, potentially influencing metabolic pathways or cellular responses. Understanding these interactions can help elucidate its biological effects and therapeutic potential.

Several compounds share structural similarities with 3,5-Dimethyl-4-(1-naphthyldiazenyl)phenol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3,5-DimethylphenolContains two methyl groups on the phenolic ringCommonly used as a precursor in synthesis
4-Aminobenzenesulfonic acidContains an amino group instead of an azo groupUsed in dye manufacturing
3,5-Dimethyl-4-(phenyldiazenyl)phenolSimilar azo structure but different substituentsExhibits different dyeing properties
2-NaphtholContains a naphthol moiety without the azo linkageUsed extensively in organic synthesis

These compounds highlight the uniqueness of 3,5-Dimethyl-4-(1-naphthyldiazenyl)phenol through its specific functional groups and potential applications in dye chemistry and organic synthesis.

XLogP3

5.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

276.126263138 g/mol

Monoisotopic Mass

276.126263138 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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